N-phenethyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide
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Overview
Description
N-phenethyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide is a compound that belongs to the class of heterocyclic organic compounds. It features a pyridazine ring, which is known for its wide range of pharmacological activities, and a pyrrolidine ring, which is commonly used in drug discovery due to its versatile biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of Pyridazine Ring: The pyridazine ring can be synthesized through various methods, including cyclization reactions involving hydrazine derivatives and dicarbonyl compounds.
Formation of Pyrrolidine Ring: The pyrrolidine ring is often synthesized through cyclization reactions involving amines and carbonyl compounds.
Coupling Reactions: The final step involves coupling the pyridazine and pyrrolidine rings through a carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-phenethyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-phenethyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-phenethyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds with similar pyridazine rings, such as pyridazinone derivatives, which exhibit a wide range of pharmacological activities.
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolopyrazine derivatives, which are known for their diverse biological activities.
Uniqueness
N-phenethyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide is unique due to its combination of pyridazine and pyrrolidine rings, which confer a distinct set of chemical and biological properties.
Properties
IUPAC Name |
N-(2-phenylethyl)-3-pyridazin-3-yloxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-17(18-11-8-14-5-2-1-3-6-14)21-12-9-15(13-21)23-16-7-4-10-19-20-16/h1-7,10,15H,8-9,11-13H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOBENZYTHZDGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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